N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide
Description
N1-([2,2'-Bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide is an oxalamide derivative featuring a bifuran-methyl group at the N1 position and a 4-fluorobenzyl group at the N2 position. Oxalamides are characterized by a central oxalyl backbone with variable substituents, which dictate their biological activity, metabolic stability, and industrial uses such as flavor enhancers or pharmaceuticals .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4/c19-13-5-3-12(4-6-13)10-20-17(22)18(23)21-11-14-7-8-16(25-14)15-2-1-9-24-15/h1-9H,10-11H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSCNBMGDUMGGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide typically involves the reaction of [2,2’-bifuran]-5-ylmethylamine with 4-fluorobenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The resulting product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of furan derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets. The bifuran moiety can intercalate with DNA, while the fluorobenzyl group can bind to specific enzymes or receptors, inhibiting their activity. This dual interaction can lead to various biological effects, including antimicrobial or anticancer activity.
Comparison with Similar Compounds
Structural Similarities and Variations
The oxalamide backbone (N1-C(=O)-C(=O)-N2) is common across all analogs. Key structural differences arise from substituents at N1 and N2:
*Estimated based on molecular formula.
Key Observations :
- Fluorinated Aromatic Groups : The target compound and analogs like compound 28 and BNM-III-170 incorporate fluorinated aromatic rings, which enhance electronic effects and metabolic stability .
Key Research Findings and Gaps
Structural Activity Relationships (SAR) : Fluorine and heterocyclic substituents enhance receptor affinity and metabolic stability across applications .
Metabolic Pathways : Oxalamides resist amide hydrolysis but undergo oxidation of aromatic/heterocyclic groups. Bifuran systems may alter these pathways .
Safety Gaps: No direct toxicological data exists for the target compound. Extrapolation from S336’s NOEL (100 mg/kg/day) is plausible but requires confirmation .
Biological Activity
N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide, a compound with the CAS number 69010-90-8, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H12N2O4
- Molecular Weight : 248.23 g/mol
- CAS Number : 69010-90-8
The compound features a bifuran moiety and a fluorobenzyl group linked through an oxalamide functional group, which may contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that compounds with similar structures often exhibit multi-target effects, which may include:
- Enzyme Inhibition : Compounds with oxalamide structures have been noted for their ability to inhibit enzymes such as monoamine oxidase (MAO) and cholinesterases (ChE), which are significant in neurodegenerative diseases.
- Anticancer Activity : Preliminary studies indicate that derivatives of oxalamides can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant anticancer properties. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human pancreatic cancer (Patu8988) | 15 | Induction of apoptosis via caspase activation |
| Human gastric cancer (SGC7901) | 20 | Cell cycle arrest and apoptosis |
| Human hepatic cancer (SMMC7721) | 10 | Upregulation of pro-apoptotic factors |
These results indicate a promising profile for further development as an anticancer agent.
Enzyme Inhibition Studies
Research on related compounds has shown that oxalamides can effectively inhibit MAO and ChE enzymes. For example:
| Compound | Target Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|---|
| N1-(bifuran)oxalamide | MAO-B | 0.212 | Competitive and reversible |
| N1-(bifuran)oxalamide | AChE | 0.264 | Mixed-type |
These findings suggest that the compound could be explored for neuroprotective effects in conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have investigated the biological activities of oxalamides and their derivatives. For instance:
- Neuroprotective Effects : A study evaluated the neuroprotective effects of oxalamide derivatives in animal models of neurodegeneration. The results indicated a reduction in oxidative stress markers and improved cognitive function.
- Anticonvulsant Activity : In vivo studies on related compounds showed significant anticonvulsant properties, suggesting that this compound may also possess similar effects.
- Synergistic Effects : Research has demonstrated that combining oxalamides with other therapeutic agents can enhance their efficacy against cancer cells, indicating potential for combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
